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molecular formula C17H21NO2 B8667826 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-amine CAS No. 65004-80-0

3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-amine

Cat. No. B8667826
M. Wt: 271.35 g/mol
InChI Key: HTPONJMRORLXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192950B2

Procedure details

A solution of 3-(4-benzyloxy-3-methoxy-phenyl)-propionamide (7.85 g, 27.53 mmol) in anhydrous THF (210 ml) was slowly added to a stirred, ice-cooled suspension of LiAlH4 (2.09 g, 55.07 mmol) in anhydrous THF (90 ml). Upon completion of the addition, the mixture was stirred at reflux for 1 h. After cooling to 0° C., H2O (15 ml) was added dropwise to decompose the excess of hydride, and the resulting suspension was then filtered. The residue after evaporation was partitioned between H2O (50 ml) and CH2Cl2 (100 ml). The organic layer was washed with NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated under reduced pressure to give the crude. amine (6.03 g, 22.22 mmol, 81%) as a yellow oil.
Name
3-(4-benzyloxy-3-methoxy-phenyl)-propionamide
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
6.03 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][C:17]([NH2:19])=O)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[H-]>C1COCC1>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][NH2:19])=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-(4-benzyloxy-3-methoxy-phenyl)-propionamide
Quantity
7.85 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCC(=O)N)OC
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.09 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Five
Name
amine
Quantity
6.03 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting suspension was then filtered
CUSTOM
Type
CUSTOM
Details
The residue after evaporation
CUSTOM
Type
CUSTOM
Details
was partitioned between H2O (50 ml) and CH2Cl2 (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)CCCN)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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